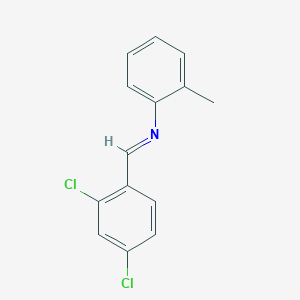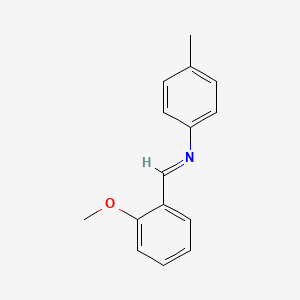
N-(2-Methoxybenzylidene)-P-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzylidene)-P-toluidine: is a Schiff base compound formed by the condensation of 2-methoxybenzaldehyde and p-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzylidene)-P-toluidine typically involves the condensation reaction between 2-methoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methoxybenzylidene)-P-toluidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(2-Methoxybenzylidene)-P-toluidine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Research has shown that Schiff bases, including this compound, exhibit pharmacological activities such as anti-inflammatory and antioxidant effects. They are being explored for their potential therapeutic applications.
Industry: In the industrial sector, Schiff bases are used as corrosion inhibitors, dyes, and pigments. This compound, in particular, has been investigated for its effectiveness in preventing metal corrosion.
Mechanism of Action
The mechanism by which N-(2-Methoxybenzylidene)-P-toluidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, altering their activity. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- N-(2-Methoxybenzylidene)benzohydrazide
- N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide
Uniqueness: N-(2-Methoxybenzylidene)-P-toluidine is unique due to its specific structure, which includes a methoxy group and a p-toluidine moiety. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications.
Properties
CAS No. |
61555-85-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-11H,1-2H3 |
InChI Key |
XDXCHEHKQLVTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


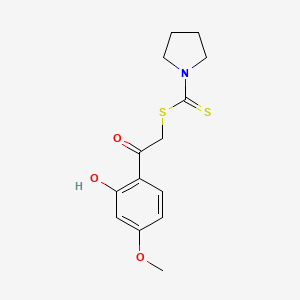
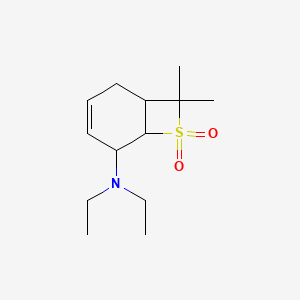
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)



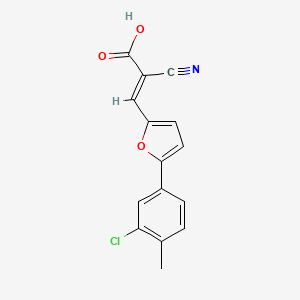
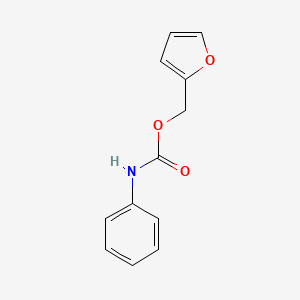
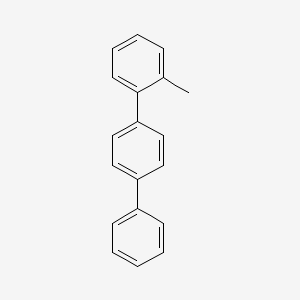
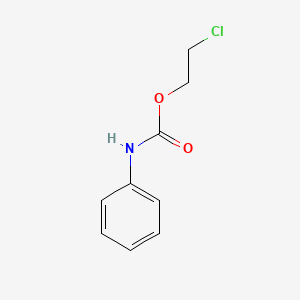


![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
